Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt
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Overview
Description
Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt is a chemical compound with the molecular formula C12H14N5NaO10S2 and a molecular weight of 475.38683 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt typically involves the nitration of 4-amino-benzenesulfonic acid followed by neutralization with ammonium and sodium salts . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes, where 4-amino-benzenesulfonic acid is treated with nitric acid in the presence of sulfuric acid as a catalyst. The resulting product is then neutralized with ammonium and sodium hydroxides to form the ammonium sodium salt .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products Formed
Oxidation: Produces sulfonic acid derivatives.
Reduction: Forms amino derivatives.
Substitution: Results in various substituted benzenesulfonic acid compounds.
Scientific Research Applications
Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It can also interact with biological molecules, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitroaniline-4-sulfonic acid ammonium sodium salt
- Ortho-Nitroaniline-p-Sulfonic Acid
- 3-Nitro-4-aminobenzenesulfonic acid
Uniqueness
Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of amino and nitro groups allows for versatile applications in both chemical synthesis and biological research .
Properties
CAS No. |
82324-60-5 |
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Molecular Formula |
C12H14N5NaO10S2 |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
azanium;sodium;4-amino-3-nitrobenzenesulfonate |
InChI |
InChI=1S/2C6H6N2O5S.H3N.Na/c2*7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;;/h2*1-3H,7H2,(H,11,12,13);1H3;/q;;;+1/p-1 |
InChI Key |
UMGORPGGEPJJLH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[NH4+].[Na+] |
Origin of Product |
United States |
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